molecular formula C20H19ClN6O3 B11435567 N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11435567
M. Wt: 426.9 g/mol
InChI Key: VAFRSGVOIVDAJO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a tetrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:

  • A tetrazolo[1,5-a]pyrimidine scaffold, which combines a tetrazole ring and a pyrimidine ring.
  • 4-Chlorophenyl group at the N-position, contributing electron-withdrawing properties and lipophilicity.
  • Methyl group at position 5 and a carboxamide moiety at position 6, which may influence hydrogen-bonding capacity and bioavailability.

Properties

Molecular Formula

C20H19ClN6O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H19ClN6O3/c1-11-17(19(28)23-13-6-4-12(21)5-7-13)18(27-20(22-11)24-25-26-27)15-9-8-14(29-2)10-16(15)30-3/h4-10,18H,1-3H3,(H,23,28)(H,22,24,26)

InChI Key

VAFRSGVOIVDAJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate precursor to form the tetrazole ring.

    Formation of the Pyrimidine Ring: The pyrimidine ring is then synthesized through a series of condensation reactions.

    Substitution Reactions: The chlorophenyl, dimethoxyphenyl, and methyl groups are introduced through substitution reactions using suitable reagents and catalysts.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-7-(2,4-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Structural Analogues of Tetrazolo[1,5-a]pyrimidine

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Functional Groups Biological Activity (Reported) References
Target Compound: N-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide Tetrazolo[1,5-a]pyrimidine 4-Chlorophenyl (N), 2,4-dimethoxyphenyl (C7), methyl (C5) Carboxamide (C6) Not specified
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo[1,5-a]pyrimidine 4-Bromophenyl (C7), trifluoromethyl (C5) Ester (C6) Not reported
(4-(4-Fluorobenzyl)-7-(4-methoxyphenyl)-5-methyltetrazolo[1,5-a]pyrimidin-6-yl)(sulfonylpiperazinyl)methanone Tetrazolo[1,5-a]pyrimidine 4-Fluorobenzyl (C4), 4-methoxyphenyl (C7), methyl (C5) Sulfonamide-piperazine (C6) Antimicrobial
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine 2-Methoxyphenyl (C7), 4-methoxyphenyl (N), thienyl (C2) Carboxamide (C6) Not reported
Key Observations

Core Structure Variations: The target compound’s tetrazolo[1,5-a]pyrimidine core is distinct from triazolo[1,5-a]pyrimidine derivatives (e.g., ), where a triazole replaces the tetrazole. Pyrazolo[1,5-a]pyrimidines () and thiazolo[3,2-a]pyrimidines () feature different heterocyclic systems, impacting solubility and target selectivity.

Substituent Effects: 4-Chlorophenyl (target) vs. 4-bromophenyl (): Bromine’s larger atomic radius may increase steric hindrance, while chlorine offers higher electronegativity. 2,4-Dimethoxyphenyl (target) vs. Carboxamide (target) vs. ester () or sulfonamide-piperazine (): Carboxamides generally exhibit stronger hydrogen-bonding capacity, influencing pharmacokinetics .

Functional Group Impact :

  • The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity but may reduce solubility compared to the target’s methyl group.
  • Thienyl substituents () introduce sulfur-based interactions, whereas the target’s dimethoxyphenyl relies on oxygen-mediated interactions.

Synthetic Routes :

  • The target compound may be synthesized via methods similar to , which employs POCl3 in DMF for cyclization, or via condensation reactions with aldehydes ().
  • Ethyl ester derivatives () utilize carboxylate intermediates, whereas carboxamides (target) likely involve amidation steps .

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